1-tert-Butyloxycarbonyl-4-(2-fluorobenzyl)-4-hydroxypiperidine
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Overview
Description
Tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2-fluorophenylmethyl group. Its distinct chemical properties make it a valuable entity in the synthesis of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxypiperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. This intermediate is then reacted with 2-fluorobenzyl bromide under basic conditions to introduce the 2-fluorophenylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(4-cyanophenyl)methyl]-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-[(2-chlorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-[(2-bromophenyl)methyl]-4-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and binding affinity to biological targets. The fluorine atom can also enhance the compound’s metabolic stability and bioavailability compared to its non-fluorinated analogs .
Properties
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-16(2,3)22-15(20)19-10-8-17(21,9-11-19)12-13-6-4-5-7-14(13)18/h4-7,21H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNBKWUNNNSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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